molecular formula C9H8FIO4S B2797333 Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate CAS No. 1823565-96-3

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate

Cat. No.: B2797333
CAS No.: 1823565-96-3
M. Wt: 358.12
InChI Key: JHKYYBVJHYNQAO-UHFFFAOYSA-N
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Description

“Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate” is a useful research chemical . It is also known as "Benzoic acid, 2-fluoro-3-iodo-6-(methylsulfonyl)-, methyl ester" . Its CAS number is 1823565-96-3 .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8FIO4S . Its molecular weight is 358.13 .

Scientific Research Applications

Cardioprotective Agents

One study highlights the development of benzoylguanidines as Na+/H+ exchanger inhibitors, beneficial for preserving cellular integrity during cardiac ischemia and reperfusion. This research underscores the importance of specific substituent placements for compound potency, including the introduction of methylsulfonyl groups through a sequence of standard reactions, which may be related to the structural framework of Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate (Baumgarth, Beier, & Gericke, 1997).

Organic Synthesis and Functional Group Transformations

Research into the reactions of [fluoro(sulfonyloxy)iodo]benzene with acyclic olefins, leading to 1,2-disulfonates and isomeric α-fluoro-β-sulfonyloxy products, provides insights into the reactivity and potential synthetic applications of sulfonyl and fluoro groups in organic synthesis. This is indicative of the versatility of this compound in facilitating novel bond formations (Pirkuliev et al., 2001).

Fluorine Chemistry

An ab initio study revealed the significant effect of fluorine substitution on the structure and energy of α-sulfonyl carbanions. This research demonstrates the impact of fluorine on molecular stability and configuration, highlighting the role of this compound in studying negative hyperconjugation and molecular design (Raabe, Gais, & Fleischhauer, 1996).

Herbicide Development

Another study focused on the changes in herbicidal activity and selectivity by selective fluorine substitution. The introduction of fluorine atoms significantly altered the properties of certain compounds, showcasing the potential of this compound in the development of more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).

Properties

IUPAC Name

methyl 2-fluoro-3-iodo-6-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO4S/c1-15-9(12)7-6(16(2,13)14)4-3-5(11)8(7)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKYYBVJHYNQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)I)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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